1,2-Oxazol-5(4H)-one
Overview
Description
1,2-Oxazol-5(4H)-one is a heterocyclic compound . It is commonly found in many commercially available drugs . It is significant in the field of drug discovery .
Synthesis Analysis
This compound can be synthesized via different pathways . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones .Molecular Structure Analysis
The molecular structure of this compound involves a five-membered heterocyclic moiety .Chemical Reactions Analysis
In the field of drug discovery, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones .Scientific Research Applications
1. Optical Properties
1,2-Oxazol-5(4H)-one compounds exhibit significant properties in the field of optics. Push-pull oxazol-5(4H)-ones, characterized by electron-donor and electron-acceptor groups, display solvatochromic shifts and varying fluorescence quantum yields depending on solvent polarity. These compounds have been noted for their high two-photon absorption cross sections and good photostability, indicating potential applications in photonics and advanced optical materials (Jȩdrzejewska et al., 2015).
2. Coordination Chemistry
Oxazoline ligands, including 1,3-oxazole derivatives, are widely used in transition metal-catalyzed asymmetric syntheses. Their versatility in ligand design and modulation of chiral centers near donor atoms makes them valuable in the coordination chemistry of transition metals, contributing to structural characterizations in solid state and solution (Gómez et al., 1999).
3. Synthesis of New Compounds
This compound derivatives have been synthesized for various purposes, including studies on analgesic activity and histopathological assessments. These derivatives display promising results in pharmacological tests and demonstrate low toxicity (Bărbuceanu et al., 2020).
4. Antioxidant Properties
Certain oxazol-5(4H)-one derivatives have shown significant antioxidant activity. This includes the inhibition of lipid peroxidation and effects on hepatic cytochrome P450-dependent enzymes in rats, suggesting their potential as antioxidants in biological systems (Kuş et al., 2017).
5. Ring Enlargement Reactions
1,3-Oxazol-5(4H)-ones serve as intermediates in ring enlargement reactions. These reactions are crucial for the synthesis of cyclodepsipeptides and cyclopeptides, especially those containing sterically congested amino acids, indicating their importance in peptide synthesis (Heimgartner et al., 2010).
6. One-Pot Synthesis Techniques
The development of one-pot synthesis methods for oxazol-5(4H)-ones from amino acids in aqueous solvents simplifies the production process and has implications for chemical manufacturing and pharmaceuticals (Fujita & Kunishima, 2012).
7. Nonlinear Optical Studies
Studies on the nonlinear optical properties of oxazol-5(4H)-one derivatives, particularly in photonics and electronics, highlight their significance in advanced material sciences (Murthy et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as acivicin and Sulfafurazole , have been found to target enzymes like gamma-glutamyl transferase and have antibiotic activity against a wide range of Gram-negative and Gram-positive organisms .
Mode of Action
Acivicin, a compound with a similar structure, interferes with glutamate metabolism and inhibits glutamate-dependent synthesis of enzymes . Sulfafurazole, another similar compound, possesses antibiotic activity, indicating that it likely interacts with bacterial proteins or enzymes to inhibit their function .
Biochemical Pathways
Acivicin, a structurally similar compound, interferes with glutamate metabolism , which is a critical pathway in both prokaryotic and eukaryotic cells.
Result of Action
For instance, Acivicin has been found to inhibit the growth of human pancreatic carcinoma cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4H-1,2-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWUTXXJFOIVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579129 | |
Record name | 1,2-Oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-48-6 | |
Record name | 5(4H)-Isoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1,2-oxazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isoxazol-5(4H)-one?
A1: The molecular formula of Isoxazol-5(4H)-one is C3H3NO2, and its molecular weight is 85.06 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Isoxazol-5(4H)-one derivatives?
A2: Researchers often employ a combination of spectroscopic methods to characterize Isoxazol-5(4H)-one derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the compound's structure, proton and carbon environments, and stereochemistry. []
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretching vibrations. [, , ]
- Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, ]
- X-ray Crystallography: Provides detailed three-dimensional structural information for crystalline derivatives, revealing bond lengths, angles, and conformation. [, , ]
Q3: Can you elaborate on the unique structural features of 4-Methyleneisoxazolones?
A3: 4-Methyleneisoxazolones exhibit highly twisted C=C double bonds, with dihedral angles ranging from 26° to 90°, as confirmed by X-ray crystallography. [] This twisting is attributed to steric hindrance from substituents on the methylene group, leading to reduced π-bond character and even single bond characteristics in some cases.
Q4: What are the common synthetic approaches to Isoxazol-5(4H)-ones?
A4: One of the most prevalent methods is the one-pot, three-component cyclocondensation reaction involving:
- Acids: Sulfuric acid [], salicylic acid [], succinic acid [], sulfanilic acid [], pyridinium p-toluenesulfonate []
- Bases: Sodium acetate [], sodium silicate [, ], sodium sulfide [], sodium ascorbate [], sodium tetraborate []
- Ionic Liquids: [2-aemim]im [], choline chloride: zinc(II) chloride deep eutectic solvent []
- Heterogeneous Catalysts: Modified dealuminated mesolite [], sulfated tin oxide [], 6-methylguanamine-supported CoFe2O4 [], DOWEX®50WX4 [], Dowex1-x8OH []
Q5: How do reaction conditions impact the synthesis of Isoxazol-5(4H)-ones?
A5: The choice of catalyst, solvent, temperature, and reaction time significantly influences yield, purity, and isomeric distribution of the final product. Recent research focuses on developing greener, more sustainable synthetic routes using:
- Water as a Solvent: Replacing traditional organic solvents with water offers environmental benefits and cost-effectiveness. [, , , , , , ]
- Mild Reaction Conditions: Room temperature synthesis or microwave irradiation can accelerate reactions and enhance yields while minimizing energy consumption. [, , , ]
- Reusable Catalysts: Employing recyclable catalysts, such as solid-supported reagents or ionic liquids, minimizes waste generation and promotes sustainability. [, , , ]
Q6: What are some key reactions that Isoxazol-5(4H)-ones can undergo?
A6: Isoxazol-5(4H)-ones are versatile synthetic intermediates capable of participating in diverse reactions:
- Ring Transformations: Can undergo ring contraction to form 2H-azirines via iridium-catalyzed decarboxylation. []
- Cycloadditions: React with alkynes to produce various heterocycles, including pyrroles. [, ]
- Michael Additions: The nucleophilic carbon at the 4-position readily undergoes Michael addition with nitroalkenes, leading to pyrrolidin-2-one derivatives upon subsequent reduction and cyclization. []
- Aza-Wittig Reactions: Can be converted to 2-azabuta-1,3-dienes or pyrroles through palladium-catalyzed decarboxylative condensation with aldehydes. []
- Mannich Reactions: Can be employed as nucleophiles in organocatalytic asymmetric Mannich reactions with isatin-derived ketimines, yielding chiral 3-aminooxindoles. []
Q7: What are the reported biological activities of Isoxazol-5(4H)-one derivatives?
A7: Isoxazol-5(4H)-ones exhibit a diverse range of biological activities:
- Antibacterial: Demonstrated activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antimicrobial drug development. [, ]
- Antifungal: Several derivatives have shown promising antifungal activity against various fungal strains, including Candida species. [, ]
- Anti-inflammatory: Possess anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions. [, , ]
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Isoxazol-5(4H)-ones have emerged as potent inhibitors of PTP1B, a therapeutic target for type 2 diabetes and obesity. []
Q8: What is the significance of the isoxazole ring in drug discovery?
A8: The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently found in various bioactive natural products and pharmaceuticals. Its presence can enhance a molecule's:
Q9: Can you provide examples of how structural modifications influence the biological activity of Isoxazol-5(4H)-ones?
A9: Research highlights the profound impact of structural modifications on the biological activity of Isoxazol-5(4H)-ones:
- Substituent Effects: The type, size, and position of substituents on the isoxazole ring, particularly at the 3- and 4-positions, significantly affect potency, selectivity, and pharmacokinetic properties. []
- Stereochemistry: The presence of stereocenters in Isoxazol-5(4H)-one derivatives can lead to distinct biological profiles for different stereoisomers, emphasizing the importance of stereoselective synthesis. [, ]
- Introduction of Pharmacophores: Incorporating additional pharmacophores or functional groups can modulate target specificity, improve binding affinity, and optimize pharmacological properties. []
Q10: How are Isoxazol-5(4H)-one derivatives studied for their biological activity?
A10: Researchers utilize a combination of in vitro and in vivo models to investigate the biological effects of Isoxazol-5(4H)-one derivatives.
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